Mestranol (3-methoxy-19-nor-17α-pregna-1,3,5(10)-trien-20-yn-17-ol) is a synthetic estrogen primarily recognized for its role in scientific research. [, , , ] While historically used in human medicine, this document focuses solely on its applications in various research fields. Mestranol serves as a valuable tool in studies involving estrogen receptors, hormonal pathways, and animal models for various physiological processes. [, , , , , ]
Mestranol is a synthetic estrogen that is primarily used in hormonal contraceptives. It is a prodrug of ethinyl estradiol and is known for its effectiveness in inhibiting ovulation. Mestranol's chemical structure is characterized by the presence of a methoxy group at the C-3 position of the estradiol backbone, which distinguishes it from other estrogens. Its molecular formula is with a relative molecular mass of 310.4 g/mol .
Mestranol was first synthesized in the 1950s and has since been classified as a steroid hormone. It falls under the category of synthetic estrogens, which are used in various formulations for oral contraceptives, often combined with progestins like norethisterone . Mestranol is commercially available in combination tablets and has been widely used in contraceptive therapies.
Mestranol's molecular structure consists of a steroid nucleus with a methoxy group at the C-3 position. The structural representation can be expressed as follows:
The compound exhibits a characteristic crystalline form that is white to creamy-white in color. Its melting point ranges from 150°C to 184°C depending on purity and specific formulation .
Mestranol can be identified using various spectroscopic techniques:
Mestranol undergoes several chemical reactions relevant to its pharmacological activity:
Mestranol acts primarily as an estrogenic agent through its conversion to ethinyl estradiol. Once converted, it binds to estrogen receptors (ERs) in target tissues, such as the uterus and breast, leading to a cascade of biological effects including:
The relative binding affinity of mestranol for estrogen receptors is significantly lower than that of ethinyl estradiol, making it less potent but still effective when dosed appropriately .
Mestranol is primarily used in:
Mestranol (chemical name: 3-methoxy-19-norpregna-1,3,5(10)-trien-20-yn-17-ol) was first synthesized in 1956 as part of intensive research into steroidal hormone analogs [1] [5]. This synthetic estrogen derivative was structurally engineered as the 3-methyl ether of ethinylestradiol (EE), featuring a distinctive ethynyl group at the C17 position that conferred oral bioavailability—a critical advancement in mid-20th century steroid chemistry [1] [10]. The molecular structure (C₂₁H₂₆O₂, molecular weight 310.4 g/mol) enabled metabolic activation while protecting the molecule from rapid degradation [7] [10].
Initial pharmacological characterization revealed mestranol to be a biologically inactive prodrug requiring hepatic O-demethylation for conversion to its active metabolite, ethinylestradiol [1] [7]. This conversion occurred with approximately 70% efficiency, meaning 50μg of mestranol yielded pharmacologic activity equivalent to 35μg of ethinylestradiol [1] [9]. Receptor binding studies demonstrated mestranol's extremely low direct estrogenic activity, exhibiting only 0.1–2.3% of estradiol's relative binding affinity for estrogen receptors compared to ethinylestradiol's 75–190% affinity [1] [7].
Table 1: Key Structural and Pharmacodynamic Properties of Mestranol
Property | Specification | Pharmacological Significance |
---|---|---|
Chemical classification | 17α-ethynylestradiol 3-methyl ether | Prodrug requiring metabolic activation |
Conversion rate to EE | ~70% efficiency | 50μg mestranol ≈ 35μg ethinylestradiol activity |
Estrogen receptor affinity | 0.1–2.3% of estradiol (vs. 75–190% for EE) | Minimal direct estrogenic activity |
Metabolic pathway | Hepatic O-dealkylation | Liver-dependent activation |
Mestranol achieved landmark status in reproductive pharmacology as the estrogen component in Enovid (marketed by G.D. Searle & Company), the world's first approved combined oral contraceptive pill [1] [8]. Approved by the FDA on June 23, 1960, for contraceptive use after initial 1957 approval for menstrual disorders, Enovid contained 150μg mestranol paired with 10mg of the progestin noretynodrel [5] [8]. This formulation established the pharmacological blueprint for hormonal contraception by suppressing ovulation through hypothalamic-pituitary inhibition [4] [8].
The original Enovid formulation demonstrated profound ovulation inhibition efficacy, with studies showing 98% suppression at daily mestranol doses of 75–80μg [1]. Subsequent formulations reduced mestranol content to 75μg and eventually 50μg while maintaining contraceptive efficacy, reflecting early optimization efforts [8] [9]. By 1964, numerous mestranol-containing contraceptives dominated the market, including Ortho-Novum (mestranol/norethisterone) and Norinyl (mestranol/norethisterone acetate), collectively transforming global reproductive practices [1] [5].
Table 2: First-Generation Mestranol-Containing Contraceptive Formulations
Brand Name (Approval Era) | Formulation | Mestranol Content | Progestin Component |
---|---|---|---|
Enovid (1960) | Mestranol + Noretynodrel | 150μg → 75μg | 10mg → 5mg |
Ortho-Novum (1964) | Mestranol + Norethisterone | 50–80μg | 1–2mg |
Norinyl (1962) | Mestranol + Norethisterone acetate | 50μg | 1mg |
Ovulen (1965) | Mestranol + Ethynodiol diacetate | 100μg | 1mg |
By 1969, pharmaceutical development had decisively shifted toward ethinylestradiol (EE)-based oral contraceptives, culminating in mestranol's progressive displacement from contraceptive formulations [1] [9]. This transition was driven by several pharmacological and manufacturing factors:
Despite these shifts, mestranol retained niche applications in specific formulations in the United States, United Kingdom, Japan, and Chile through the late 1980s [1] [8]. The transition timeline accelerated when high-estrogen formulations like Enovid were discontinued in 1988 [8]. Pharmacoeconomic analyses indicate that by 2009, mestranol-containing contraceptives represented less than 5% of the global oral contraceptive market, with EE-dominant formulations comprising over 90% of combined oral contraceptives [5] [9].
Table 3: Pharmacological Drivers for Transition from Mestranol to Ethinylestradiol
Pharmacological Parameter | Mestranol | Ethinylestradiol (EE) | Clinical Advantage of EE |
---|---|---|---|
Metabolic activation required | Yes (70% conversion efficiency) | No (directly active) | Predictable pharmacokinetics |
Relative estrogen receptor binding | 0.1–2.3% of estradiol | 75–190% of estradiol | Enhanced potency per microgram |
Typical contraceptive dose | 50–80μg | 20–35μg | Reduced estrogenic exposure |
Plasma half-life of active estrogen | 50 minutes (mestranol); 7–36h (EE) | 7–36 hours (EE) | More stable therapeutic levels |
The evolution from mestranol to EE-dominated contraceptives represents a paradigm shift in hormone therapy design—from prodrug metabolism-dependent agents to directly bioactive compounds with optimized receptor interactions. This transition fundamentally shaped modern contraceptive pharmacology, enabling the development of ultra-low-dose formulations while maintaining therapeutic efficacy [1] [5] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7